molecular formula C15H15NO4 B2915778 (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate CAS No. 2137589-66-1

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate

Cat. No. B2915778
M. Wt: 273.288
InChI Key: ACVZGCXQDCEPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Research groups worldwide have directed their efforts toward the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold , which serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Most approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

Scientific Research Applications

Stereoselective Synthesis and Conversion

  • A study by Mollet et al. (2012) demonstrated the use of related bicyclic β-lactams for synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a method alternative to known preparations and useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Novel Building Blocks for Drug Discovery

  • Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals and aiming at drug discovery applications (Denisenko et al., 2017).

Transformation into Bicyclic β-Lactams

  • Piens et al. (2016) described the preparation of cis-3-aryl-4-hydroxy-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, a novel class of C-fused bicyclic β-lactams with potential as β-lactamase inhibitors (Piens et al., 2016).

Photochemical Synthesis

  • A research by Jirásek et al. (2017) demonstrated the flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes, a method towards the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes (Jirásek et al., 2017).

Antibacterial and Antifungal Activity

  • Chavan et al. (2020) synthesized azetidine derivatives and screened them for antibacterial and antifungal activities, indicating their potential in medicinal applications (Chavan, Jadhav, Farooqui, & Rai, 2020).

Conformational Studies

  • The work by Yoon and Shin (1996) on Penicillin V Benzhydryl Ester Sulfoxide Monohydrate, which contains a similar 1-azabicyclo[3.2.0]heptane moiety, contributed to understanding the conformational aspects of these compounds (Yoon & Shin, 1996).

properties

IUPAC Name

(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZGCXQDCEPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate

Citations

For This Compound
1
Citations
YA Skalenko, TV Druzhenko… - The Journal of …, 2018 - ACS Publications
A one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes by [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes was elaborated. The obtained …
Number of citations: 48 pubs.acs.org

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